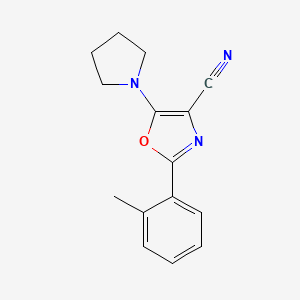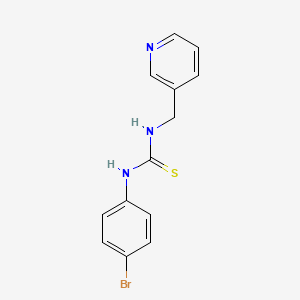![molecular formula C12H11F6NO B5703450 N-[3,5-bis(trifluoromethyl)phenyl]butanamide](/img/structure/B5703450.png)
N-[3,5-bis(trifluoromethyl)phenyl]butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-bis(trifluoromethyl)phenyl]butanamide, also known as BTF, is a chemical compound that has gained attention in scientific research due to its potential as a selective modulator of the G protein-coupled receptor 40 (GPR40). GPR40 is known to play a role in glucose homeostasis and insulin secretion, making BTF a promising candidate for the development of new treatments for type 2 diabetes.
Mécanisme D'action
N-[3,5-bis(trifluoromethyl)phenyl]butanamide works by binding to and activating GPR40, which is expressed in pancreatic beta-cells and plays a role in insulin secretion. Activation of GPR40 by N-[3,5-bis(trifluoromethyl)phenyl]butanamide leads to an increase in intracellular calcium levels, which in turn stimulates insulin secretion.
Biochemical and Physiological Effects:
N-[3,5-bis(trifluoromethyl)phenyl]butanamide has been shown to enhance glucose-stimulated insulin secretion in vitro and in vivo. It has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases. N-[3,5-bis(trifluoromethyl)phenyl]butanamide has no known toxicity and does not affect cell viability or proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[3,5-bis(trifluoromethyl)phenyl]butanamide in lab experiments is its specificity for GPR40, which allows for more targeted studies of its effects on insulin secretion and glucose homeostasis. However, N-[3,5-bis(trifluoromethyl)phenyl]butanamide is a relatively new compound and its long-term effects on human health are not yet fully understood. Additionally, the synthesis of N-[3,5-bis(trifluoromethyl)phenyl]butanamide can be complex and time-consuming, which may limit its use in some lab settings.
Orientations Futures
There are several potential future directions for research on N-[3,5-bis(trifluoromethyl)phenyl]butanamide. One area of interest is the development of N-[3,5-bis(trifluoromethyl)phenyl]butanamide analogs with improved pharmacokinetic properties and greater specificity for GPR40. Another area of research is the investigation of N-[3,5-bis(trifluoromethyl)phenyl]butanamide's potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the long-term effects of N-[3,5-bis(trifluoromethyl)phenyl]butanamide on human health and its potential as a therapeutic agent for type 2 diabetes.
Méthodes De Synthèse
N-[3,5-bis(trifluoromethyl)phenyl]butanamide can be synthesized through a multi-step process involving the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with butylamine in the presence of a reducing agent. This is followed by a reaction with acetic anhydride and subsequent purification steps to obtain the final product.
Applications De Recherche Scientifique
N-[3,5-bis(trifluoromethyl)phenyl]butanamide has been the subject of several scientific studies investigating its potential as a GPR40 modulator. These studies have shown that N-[3,5-bis(trifluoromethyl)phenyl]butanamide can enhance glucose-stimulated insulin secretion in pancreatic beta-cells, indicating its potential as a therapeutic agent for type 2 diabetes. N-[3,5-bis(trifluoromethyl)phenyl]butanamide has also been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6NO/c1-2-3-10(20)19-9-5-7(11(13,14)15)4-8(6-9)12(16,17)18/h4-6H,2-3H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJMVFIYSVNRGSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3,5-bis(trifluoromethyl)phenyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-methoxyphenyl)-2-[4-(1-piperidinylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5703382.png)
![ethyl 4-[(2-naphthyloxy)acetyl]-1-piperazinecarboxylate](/img/structure/B5703389.png)
![[(2,8-dimethyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5703398.png)
![2-(3-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5703412.png)

![N-[2-(methylthio)phenyl]-4-biphenylcarboxamide](/img/structure/B5703416.png)
![5-[(cyclopentylamino)methylene]-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5703421.png)
![1-methyl-4-[2-(3,4,6-trichloro-5-cyano-2-pyridinyl)carbonohydrazonoyl]pyridinium chloride](/img/structure/B5703426.png)


![N-{4-[(3-bromobenzyl)oxy]phenyl}acetamide](/img/structure/B5703449.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5703454.png)
